

Quantum chemical calculations for 4-Aminobenzoic acid structure

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Compound of Interest

Compound Name: 4-Aminobenzoic Acid

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An In-Depth Technical Guide to Quantum Chemical Calculations for the **4-Aminobenzoic Acid** Structure

Introduction

4-Aminobenzoic acid (PABA), a vital biomolecule, serves as a precursor in the biosynthesis of folates in bacteria. Its structure, characterized by a benzene ring substituted with both an amino ($-NH_2$) and a carboxyl ($-COOH$) group in the para position, makes it an interesting subject for quantum chemical analysis. Understanding its molecular geometry, vibrational modes, and electronic properties is crucial for applications in drug design, materials science, and cosmetics, particularly in the development of sunscreens.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations, primarily Density Functional Theory (DFT), to elucidate the structural and spectroscopic properties of **4-Aminobenzoic acid**. It is intended for researchers, scientists, and professionals in drug development seeking to leverage computational chemistry for molecular characterization.

Methodology: A Hybrid Experimental and Theoretical Approach

The analysis of **4-Aminobenzoic acid**'s structure relies on a synergistic combination of experimental spectroscopy and theoretical calculations. This dual approach allows for the

validation of computational models against real-world data, providing a deeper and more reliable understanding of the molecule's characteristics.

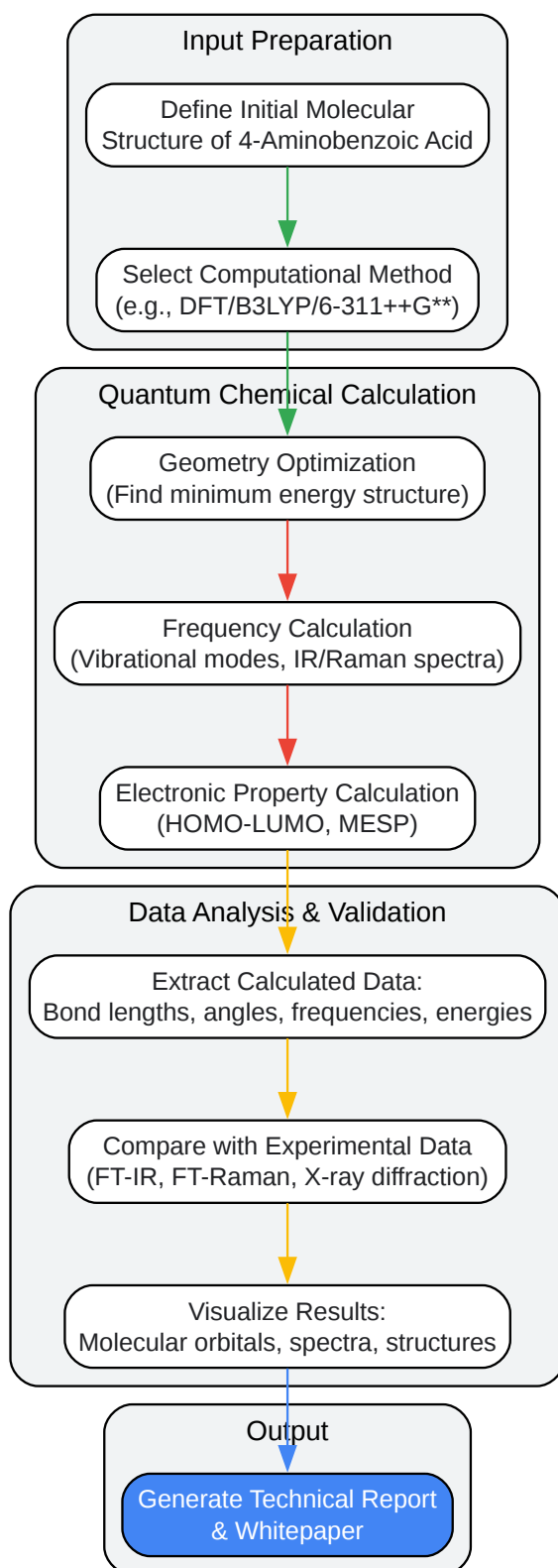
Experimental Protocols

- **Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy:** The vibrational modes of **4-Aminobenzoic acid** are experimentally determined using FT-IR and FT-Raman spectroscopy. For FT-IR analysis, the sample is typically prepared in a KBr pellet. The spectra are recorded in the 4000–400 cm^{-1} range. For FT-Raman, a high-power laser is used for excitation, and the spectrum is recorded over a similar range (e.g., 4000–100 cm^{-1}).^{[1][2]} These techniques provide a detailed fingerprint of the molecule's vibrational frequencies.

Computational Protocols

- **Density Functional Theory (DFT) Calculations:** The core of the theoretical analysis lies in DFT, a computational method that calculates the electronic structure of many-body systems.^[3] The geometry of the **4-Aminobenzoic acid** molecule is optimized to find the lowest energy conformation. A popular and effective combination of a functional and basis set for this type of molecule is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with a 6-311++G** basis set.^{[1][4]} This level of theory provides a good balance between accuracy and computational cost for predicting molecular geometries and vibrational frequencies.^[1] All calculations are typically performed using a quantum chemistry software package like Gaussian.

Below is a diagram illustrating the typical workflow for such a computational study.



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Workflow for Quantum Chemical Analysis of **4-Aminobenzoic Acid**.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization calculations provide the most stable three-dimensional structure of the **4-Aminobenzoic acid** molecule. The calculated bond lengths and angles can be compared with experimental data, often obtained from X-ray crystallography, to assess the accuracy of the computational method. Studies show excellent agreement between the values calculated using the B3LYP/6-311++G** level of theory and experimental results.^[4]

Table 1: Comparison of Selected Experimental and Calculated Geometrical Parameters for **4-Aminobenzoic Acid**.

Parameter	Bond/Angle	Experimental ^[5]	Calculated (B3LYP/6-311++G**) ^[4]
Bond Lengths (Å)			
C1-C2	1.395	1.402	
C4-C5	1.395	1.407	
C1-C7	1.464	1.474	
C-N	1.380	1.372	
Bond Angles (°)			
C1-C2-C3	120.93	120.906	
C4-C5-C6	120.01	120.573	
C3-C4-C8	119.49	120.634	

Atom numbering corresponds to standard chemical structure representations.

The data indicates a strong correlation between the theoretical and experimental values, validating the chosen computational model.^[4]

Vibrational Analysis

The calculated vibrational frequencies are instrumental in assigning the bands observed in the experimental FT-IR and FT-Raman spectra. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for **4-Aminobenzoic Acid**.

Vibrational Mode	Experimental FT-IR[1]	Experimental FT-Raman[1]	Calculated (B3LYP/6-311++G**)[1]	Assignment[1]
O-H Stretch	3522	-	3580	Carboxylic acid O-H stretch
N-H Asymmetric Stretch	3475	3478	3505	Amino group N-H stretch
N-H Symmetric Stretch	3375	3375	3410	Amino group N-H stretch
C=O Stretch	1668	1675	1715	Carboxylic acid C=O stretch
C-C Ring Stretch	1605	1608	1615	Aromatic ring C-C stretch
C-N Stretch	1295	1298	1305	C-N stretching

The calculated frequencies align well with the experimental observations, allowing for a detailed and confident assignment of the fundamental vibrational modes of the molecule.[1]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Table 3: Calculated Electronic Properties of **4-Aminobenzoic Acid**.

Parameter	Value (eV)
HOMO Energy	-5.98
LUMO Energy	-1.46
HOMO-LUMO Energy Gap (ΔE)	4.52

The HOMO-LUMO gap of approximately 4.52 eV indicates that **4-Aminobenzoic acid** is a relatively stable molecule.[6] The distribution of these orbitals shows that the HOMO is primarily located on the amino group and the benzene ring, while the LUMO is concentrated on the carboxylic acid group and the ring. This distribution suggests that an intramolecular charge transfer can occur from the electron-donating amino group to the electron-accepting carboxylic acid group through the π -system of the benzene ring.

Conclusion

Quantum chemical calculations, particularly using Density Functional Theory, have proven to be a powerful tool for investigating the molecular structure, vibrational spectra, and electronic properties of **4-Aminobenzoic acid**. The strong agreement between theoretical predictions and experimental data validates the computational methodologies employed. This in-depth analysis provides a robust foundation for understanding the molecule's behavior and is invaluable for applications in medicinal chemistry and materials science, enabling the rational design of new drugs and functional materials.

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